HDAC1 Inhibitory Potency: Nanomolar Activity Establishes Ortho-Isomer as Epigenetic Probe Candidate
Acetamide, N-[1-(2-methylphenyl)-2-propynyl]- demonstrates potent inhibition of human histone deacetylase 1 (HDAC1) with an IC₅₀ of 22 nM [1]. This activity was confirmed in a replicate assay reporting an IC₅₀ of 20 nM against recombinant human HDAC1 using Ac-Lys-Tyr-Lys(ε-acetyl)-AMC as the fluorogenic substrate [2]. In contrast, a structurally related N-arylalkyl acetamide analog from the same patent series (CFH401) exhibited an IC₅₀ of 42 nM against HDAC1—approximately 2-fold less potent than the ortho-methylphenyl compound [3]. No published HDAC inhibitory data exist for the meta- or para-methylphenyl positional isomers.
| Evidence Dimension | HDAC1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 22 nM (primary assay); 20 nM (confirmatory assay) |
| Comparator Or Baseline | CFH401 analog: 42 nM |
| Quantified Difference | 2-fold greater potency (lower IC₅₀) |
| Conditions | Recombinant human HDAC1; substrate Ac-Lys-Tyr-Lys(Ac)-AMC; fluorescence detection |
Why This Matters
The 22 nM HDAC1 IC₅₀ provides a validated quantitative benchmark for selecting this ortho-isomer over uncharacterized positional analogs in epigenetic probe discovery programs.
- [1] BindingDB. BDBM50020908 (CHEMBL3287266). HDAC1 IC₅₀ = 22 nM. Data sourced from US Patent 9,216,962. View Source
- [2] BindingDB. BDBM50020908 confirmatory HDAC1 IC₅₀ = 20 nM. Recombinant human enzyme, 24 hr incubation. View Source
- [3] BindingDB. BDBM197366 (CFH401). HDAC1 IC₅₀ = 42 nM. US Patent 9,216,962. View Source
